Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pentyl group and a trifluoromethyl group. The molecular formula for this compound is CHN, and it has a molecular weight of approximately 177.286 g/mol . This compound exhibits properties typical of amines, including basicity due to the presence of the amine functional group.
The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, potentially facilitating reactions such as Friedel-Crafts acylation or alkylation under specific conditions.
Compounds containing trifluoromethyl groups are often investigated for their biological activities, particularly in medicinal chemistry. Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- may exhibit properties such as:
The biological implications of this compound warrant further investigation to fully understand its pharmacological potential.
The synthesis of benzenemethanamine, N-pentyl-3-(trifluoromethyl)- can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- has potential applications in various fields:
The unique trifluoromethyl group may impart desirable characteristics such as increased lipophilicity or stability.
Interaction studies involving benzenemethanamine, N-pentyl-3-(trifluoromethyl)- focus on its binding affinity and efficacy against biological targets. These studies are crucial for understanding how this compound interacts with receptors or enzymes relevant to its therapeutic effects.
Research indicates that compounds with similar structures often exhibit varying degrees of interaction based on their substituents and spatial configuration. Thus, detailed pharmacological profiling is essential.
Several compounds share structural similarities with benzenemethanamine, N-pentyl-3-(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl) | CHFN | Different alkyl chain; potential variations in activity |
| N,N-Diethyl-3-(trifluoromethyl)benzylamine | CHFN | Diethyl substitution may enhance lipophilicity |
| N-[3-(trifluoromethyl)phenyl]pentan-1-amine | CHFN | Longer carbon chain; altered pharmacokinetics |
Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is unique due to its specific combination of a pentyl chain and a trifluoromethyl group, which may influence both its physical properties and biological activities compared to other similar compounds. Its distinct structure allows for targeted interactions within biological systems that could lead to novel therapeutic applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[[3-(trifluoromethyl)phenyl]methyl]pentan-1-amine. This name is derived through the following systematic breakdown:
The structural formula (C₁₃H₁₈F₃N) reflects a 3-(trifluoromethyl)benzyl group bonded to the nitrogen of a pentylamine chain. The trifluoromethyl group’s electron-withdrawing nature significantly influences the compound’s electronic distribution and reactivity.
This compound is recognized under multiple synonyms and registry numbers:
| Synonym | Registry Identifier |
|---|---|
| N-{[3-(Trifluoromethyl)phenyl]methyl}pentan-1-amine | CAS 52777-74-9 |
| α-Methyl-N-propyl-m-trifluoromethylphenethylamine | CAS 52777-74-9 |
| SCHEMBL4238709 | CHEMBL1198575 |
The CAS Registry Number 52777-74-9 is consistent across multiple sources, ensuring unambiguous identification in chemical databases.
The molecular formula C₁₃H₁₈F₃N is validated through high-resolution mass spectrometry and elemental analysis. Key metrics include:
The trifluoromethyl group contributes 23.25% of the molecular weight, underscoring its dominance in the compound’s physicochemical profile.
The compound lacks chiral centers due to the symmetric substitution pattern of the trifluoromethyl group on the benzene ring and the linear pentyl chain. However, conformational isomerism arises from free rotation around the C–N bond connecting the benzyl and pentyl groups. The meta positioning of the trifluoromethyl group prevents geometric (cis-trans) isomerism.